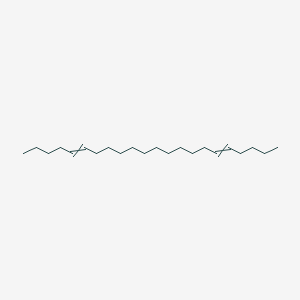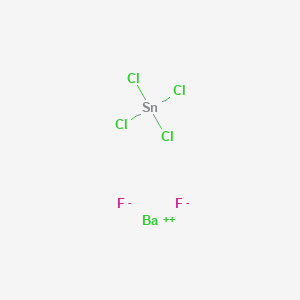
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a conjugated diene system
Métodos De Preparación
The synthesis of 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate typically involves the diazotization of an appropriate precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert an amine precursor into the diazonium salt. The ethoxy group is introduced through an etherification reaction, and the conjugated diene system is formed via a series of elimination and condensation reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group into an amine.
Substitution: The diazonium group can be substituted by nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions to form azo dyes.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as sodium chloride or ammonia. Major products formed from these reactions include amines, oxides, and azo compounds.
Aplicaciones Científicas De Investigación
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate involves its reactivity as a diazonium compound. The diazonium group is highly reactive and can undergo various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in azo coupling reactions, the compound reacts with phenols or aromatic amines to form azo dyes, which are used in various industrial applications.
Comparación Con Compuestos Similares
Similar compounds to 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate include other diazonium salts and conjugated dienes. Some examples are:
1,1-bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate: Similar in structure but with chlorophenyl groups.
4-Diazonio-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate: Contains diphenyl groups instead of ethoxy.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for particular applications in organic synthesis and material science.
Propiedades
Número CAS |
210420-73-8 |
|---|---|
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
ethyl 2-diazo-3-oxopent-4-enoate |
InChI |
InChI=1S/C7H8N2O3/c1-3-5(10)6(9-8)7(11)12-4-2/h3H,1,4H2,2H3 |
Clave InChI |
PRXJGTSZUFIWCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=[N+]=[N-])C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)


![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)

![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)

![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
